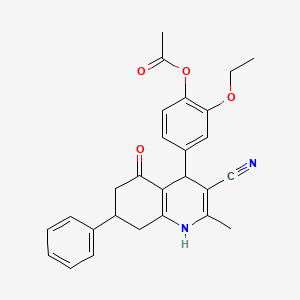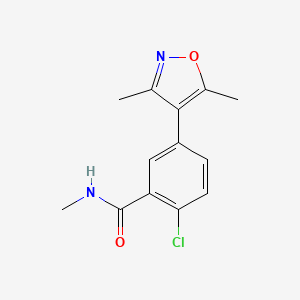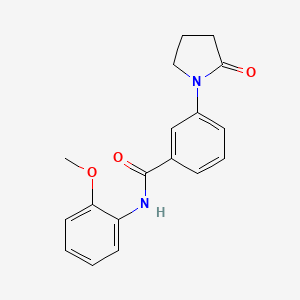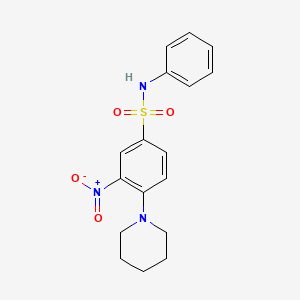![molecular formula C21H22N6O B4933239 1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways. In
作用機序
TAK-659 works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in cellular signaling pathways that play a crucial role in the growth and survival of cancer cells and the development of autoimmune disorders. By inhibiting these enzymes, TAK-659 disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical studies. TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. TAK-659 also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of TAK-659 for lab experiments include its high purity and yield, favorable pharmacokinetic profile, and potential therapeutic applications in various diseases. However, there are also limitations to using TAK-659 in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of focus is the further exploration of the therapeutic potential of TAK-659 in various diseases, including cancer and autoimmune disorders. Additionally, the development of TAK-659 as a combination therapy with other drugs may increase its efficacy in treating these diseases. Overall, TAK-659 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the preparation of the key intermediate, 1-phenyl-3-(piperidin-4-yl)prop-2-en-1-one. This intermediate is then reacted with 2-(1H-tetrazol-1-yl)benzoic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to produce high yields of the pure compound, making it suitable for further research and development.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. TAK-659 has also been shown to be effective in treating autoimmune disorders such as lupus and rheumatoid arthritis.
特性
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(19-10-4-5-11-20(19)27-17-22-23-24-27)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQHBVFWJPUIY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)


![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)

![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)